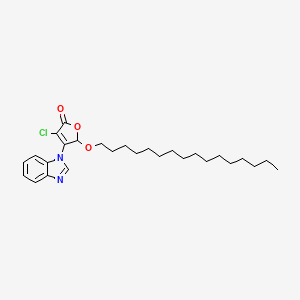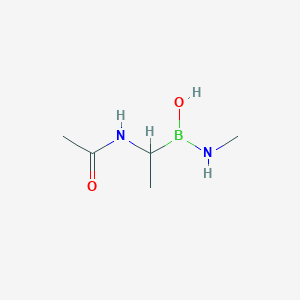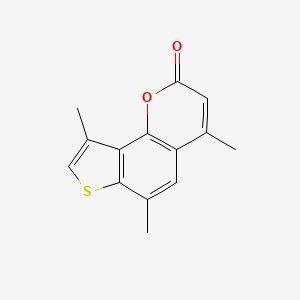
2,2,3-Trihydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trihydroxybutanoic acid is an organic compound with the molecular formula C4H8O5. It is a type of hydroxy acid, characterized by the presence of three hydroxyl groups attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trihydroxybutanoic acid can be achieved through several methods. One common approach involves the oxidation of 2,3,4-trihydroxybutanal using mild oxidizing agents. Another method includes the hydrolysis of 2,2,3-trihydroxybutanoate esters under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of specific microorganisms that can produce this compound as a metabolic byproduct. The fermentation process is followed by extraction and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trihydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Mild oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alcohols or alkyl halides in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions include various derivatives such as esters, ethers, and reduced alcohols .
Scientific Research Applications
2,2,3-Trihydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a metabolic intermediate in certain biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Mechanism of Action
The mechanism of action of 2,2,3-Trihydroxybutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing various metabolic pathways. The hydroxyl groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trihydroxybutanoic acid
- 2,2,4-Trihydroxybutanoic acid
- 3-Hydroxybutanoic acid
Uniqueness
2,2,3-Trihydroxybutanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and makes it a valuable compound in various applications .
Properties
CAS No. |
474655-00-0 |
|---|---|
Molecular Formula |
C4H8O5 |
Molecular Weight |
136.10 g/mol |
IUPAC Name |
2,2,3-trihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O5/c1-2(5)4(8,9)3(6)7/h2,5,8-9H,1H3,(H,6,7) |
InChI Key |
DFGRBDTXILTPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)

![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)






![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)


